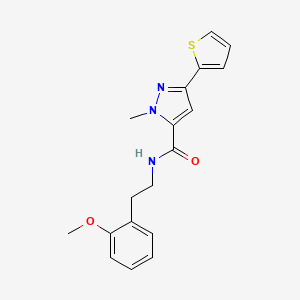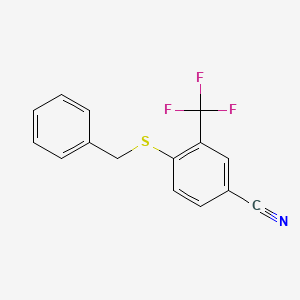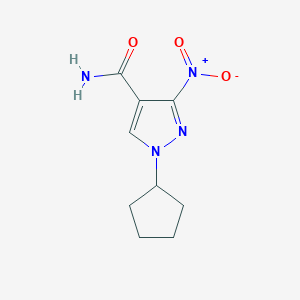![molecular formula C13H16N4O3S2 B2613908 1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea CAS No. 922818-84-6](/img/structure/B2613908.png)
1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Microwave-Assisted Synthesis : A rapid and efficient microwave-assisted synthesis method for the preparation of 1,3,4-thiadiazole aroylurea derivatives has been described, indicating the potential for this compound's synthesis under microwave conditions for shorter reaction times compared to conventional methods (Han et al., 2009).
Biological Activities
- Cytokinin-Like Activity : Urea derivatives, including thiadiazole ureas, have shown cytokinin-like activity, often exceeding that of adenine compounds. These derivatives are extensively used in in vitro plant morphogenesis studies, highlighting their importance in agricultural and botanical research (Ricci & Bertoletti, 2009).
Antimicrobial Activity
- Antimicrobial and Antifungal Activity : New derivatives of 1,3,4-thiadiazole have been designed and synthesized with the hope of exhibiting activities as antibacterial and antifungal agents. This includes compounds that could potentially be related to the structure , highlighting its relevance in the development of new antimicrobial agents (Ameen & Qasir, 2017).
Enzyme Inhibition and Anticancer Investigations
- Anti-CML Activity : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors were synthesized and found to show potent activity against human chronic myeloid leukemia (CML) cell line K562. This demonstrates the potential of thiadiazole urea derivatives in cancer therapy, specifically targeting the PI3K/AKT signaling pathway (Li et al., 2019).
Photocatalytic Degradation
- Degradation of Thidiazuron : The use of Ag/AgCl-activated carbon composites in photocatalytic degradation of Thidiazuron (TDZ; 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea) under LED light has been investigated. This study demonstrates the potential environmental applications of such compounds in the degradation of pesticides, contributing to water purification efforts (Yang et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-19-7-8-21-13-17-16-12(22-13)15-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBUHQAGGFSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)


![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)


![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613838.png)


![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2613846.png)
